REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:6][CH2:7][CH:8]=[C:9]([CH3:11])[CH3:10])[CH2:3][CH:4]=O.Cl.[NH2:13][OH:14].C(=O)([O-])[O-].[Na+].[Na+]>O>[CH3:1][CH:2]([CH2:6][CH2:7][CH:8]=[C:9]([CH3:11])[CH3:10])[CH2:3][CH:4]=[N:13][OH:14] |f:1.2,3.4.5|
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Name
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|
Quantity
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15.4 g
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Type
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reactant
|
Smiles
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CC(CC=O)CCC=C(C)C
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Name
|
|
Quantity
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7 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
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Name
|
|
Quantity
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5 g
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Type
|
reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
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25 mL
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Type
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solvent
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Smiles
|
O
|
Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated on the steambath for 15 minutes
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Duration
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15 min
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Type
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TEMPERATURE
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Details
|
to cool
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Name
|
|
Type
|
product
|
Smiles
|
CC(CC=NO)CCC=C(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |